molecular formula C19H18N2O3S2 B277702 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

Cat. No. B277702
M. Wt: 386.5 g/mol
InChI Key: DFJJCXKWGDILCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, also known as EBT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one exerts its effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been found to inhibit the activity of various enzymes involved in cancer cell growth and induce the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been found to have several biochemical and physiological effects. In cancer cells, 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been shown to inhibit cell proliferation, induce apoptosis, and reduce the expression of anti-apoptotic proteins. In neurodegenerative diseases, 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been found to reduce oxidative stress and inflammation, leading to neuroprotection. Additionally, 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been found to have antimicrobial activity by inhibiting bacterial growth.

Advantages and Limitations for Lab Experiments

3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Additionally, 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been extensively studied, and its effects have been well characterized. However, one limitation of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one is its poor solubility in water, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for research on 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one. One direction is to further investigate its potential applications in cancer therapy. Another direction is to explore its neuroprotective effects in more detail and its potential for the treatment of neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one and to identify potential side effects. Finally, the development of more water-soluble analogs of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one could improve its potential for use in lab experiments.

Synthesis Methods

3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one can be synthesized using a multistep process that involves the reaction of 2-mercapto-benzothiazole with ethyl bromoacetate followed by the reaction with 4-methoxybenzaldehyde. The resulting intermediate is then reacted with 2-aminothiophenol to obtain 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one.

Scientific Research Applications

3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has shown promising results in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines. In neurodegenerative diseases, 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has shown significant antimicrobial activity against various bacterial strains.

properties

Molecular Formula

C19H18N2O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

3-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O3S2/c1-3-24-14-8-9-15-16(10-14)26-19(20-15)21-17(22)11-25-18(21)12-4-6-13(23-2)7-5-12/h4-10,18H,3,11H2,1-2H3

InChI Key

DFJJCXKWGDILCC-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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